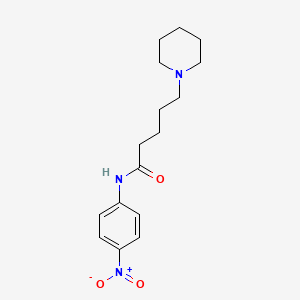
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is a chemical compound that features a nitrophenyl group attached to a piperidinyl pentanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-nitroaniline with 5-bromopentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various amines or nucleophiles, often in the presence of a base
Hydrolysis: Hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: 4-Aminophenyl-5-(piperidin-1-yl)pentanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-Nitrophenylpentanoic acid and piperidine
Scientific Research Applications
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mechanism of Action
The mechanism of action of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific receptors or enzymes, modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the piperidinyl group may enhance binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanamide
Uniqueness
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is unique due to its longer pentanamide chain, which may influence its physical properties and biological activity. The specific positioning of the nitrophenyl and piperidinyl groups can also affect its reactivity and interactions with other molecules, making it distinct from its shorter-chain analogs.
Properties
CAS No. |
90279-54-2 |
|---|---|
Molecular Formula |
C16H23N3O3 |
Molecular Weight |
305.37 g/mol |
IUPAC Name |
N-(4-nitrophenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C16H23N3O3/c20-16(6-2-5-13-18-11-3-1-4-12-18)17-14-7-9-15(10-8-14)19(21)22/h7-10H,1-6,11-13H2,(H,17,20) |
InChI Key |
BFRJGQLSOGYJRO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


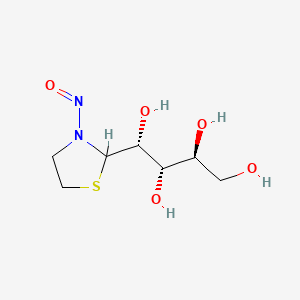
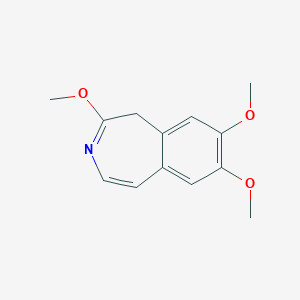

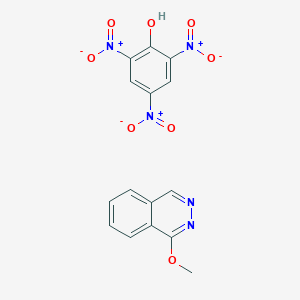
![Diethyl [(3,4-dichlorophenyl)methylene]bis(hydrogen carbonimidate)](/img/structure/B14356169.png)
![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
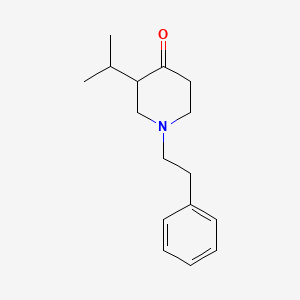
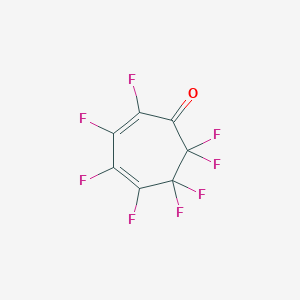
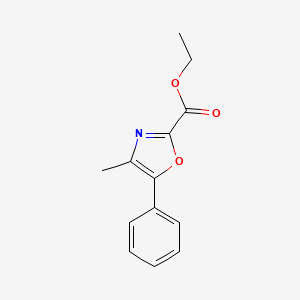
![N-(2-Chlorophenyl)-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14356193.png)
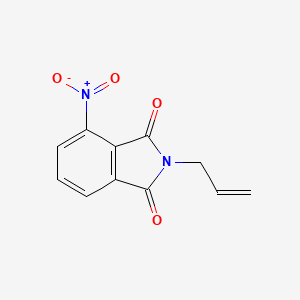
![2-[4-(Dodecyloxy)-3-fluorophenyl]-5-hexylpyrimidine](/img/structure/B14356202.png)
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
